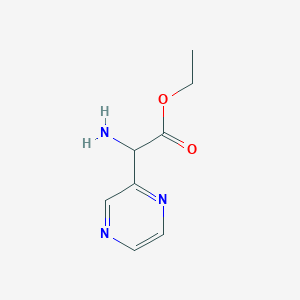

Ethyl 2-amino-2-(pyrazin-2-YL)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-pyrazin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)7(9)6-5-10-3-4-11-6/h3-5,7H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAYOVYMOOSNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Amino 2 Pyrazin 2 Yl Acetate and Its Analogs

General Strategies for Alpha-Amino Ester Synthesis

The construction of the α-amino ester functionality is a cornerstone of amino acid synthesis. Several reliable methods have been developed, each with its own advantages in terms of substrate scope, scalability, and stereochemical control. The following sections detail methodologies pertinent to the synthesis of the target compound.

Reduction of Alpha-Nitro Esters

A prevalent strategy for the synthesis of α-amino esters involves the reduction of the corresponding α-nitro esters. This two-step approach first introduces the nitrogen atom as a nitro group, which is subsequently reduced to the desired amine. The precursor, an α-nitro ester such as ethyl 2-nitro-2-(pyrazin-2-yl)acetate, can be synthesized through various C-C bond-forming reactions. The subsequent reduction of the nitro group is a well-established transformation that can be achieved using several methods, with catalytic hydrogenation being one of the most common. masterorganicchemistry.comcommonorganicchemistry.com Other effective reducing agents include metals in acidic media. masterorganicchemistry.comwikipedia.org

The choice of reducing agent can be critical to avoid side reactions and ensure chemoselectivity, especially in the presence of other reducible functional groups within the molecule.

Table 1: Common Reagents for the Reduction of α-Nitro Esters

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| H₂/Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695), room temperature, atmospheric or elevated pressure | A highly efficient and clean method. May also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Ethanol or Methanol, room temperature or slightly elevated temperature | Effective for nitro group reduction and can be used when dehalogenation is a concern. commonorganicchemistry.com |

| Iron (Fe) powder | Acetic acid or HCl, reflux | A classical and cost-effective method. masterorganicchemistry.com |

| Zinc (Zn) dust | Acetic acid or HCl | A mild reducing agent suitable for substrates with sensitive functional groups. commonorganicchemistry.com |

Reduction of Alpha-Oxime Esters

Another indirect method for the synthesis of α-amino esters is through the reduction of α-oxime esters. The α-oxime ester precursor, for instance, ethyl 2-(hydroxyimino)-2-(pyrazin-2-yl)acetate, can be prepared by the nitrosation of the corresponding β-keto ester or by condensation of an α-keto ester with hydroxylamine. The subsequent reduction of the oxime functionality yields the primary amine. researchgate.netnsf.gov

Table 2: Selected Reagents for the Reduction of α-Oxime Esters

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | Acidic or neutral conditions | Can provide the desired amine in high yield. |

| Sodium Borohydride (B1222165) (NaBH₄) / Lewis Acid | THF or Methanol | A common and versatile reducing system. |

| Zinc (Zn) / Acetic Acid | Room temperature or gentle heating | A mild and effective method. |

| Samarium Iodide (SmI₂) | THF | A powerful single-electron transfer reducing agent. |

Condensation Reactions Utilizing Glycine Templates

The use of glycine templates, particularly Schiff bases, is a powerful and widely employed strategy for the asymmetric synthesis of α-amino acids and their esters. researchgate.netnih.gov The benzophenone imine of glycine ethyl ester is a common and effective glycine anion equivalent. iu.edu This approach involves the deprotonation of the α-carbon of the glycine Schiff base, followed by alkylation with a suitable electrophile. In the context of synthesizing Ethyl 2-amino-2-(pyrazin-2-YL)acetate, a halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine, would serve as the alkylating agent.

The reaction is typically carried out under phase-transfer catalysis (PTC) conditions or by using a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent at low temperatures. iu.edu The benzophenone imine serves as a protecting group for the amine and activates the α-proton for deprotonation. Subsequent hydrolysis of the resulting Schiff base under acidic conditions liberates the free α-amino ester.

Key Steps:

Formation of the Glycine Schiff Base: Reaction of glycine ethyl ester with benzophenone imine.

Deprotonation: Treatment with a base (e.g., NaOH under PTC or LDA) to form the enolate.

Alkylation: Reaction of the enolate with a 2-halopyrazine.

Hydrolysis: Acidic workup to remove the benzophenone protecting group and afford the target amino ester.

Multi-Component Coupling Reactions (e.g., Organozinc Reagents, Amines, Ethyl Glyoxylate)

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. The Petasis reaction, also known as the borono-Mannich reaction, is a prominent example of a three-component reaction that can be adapted for the synthesis of α-amino esters. organic-chemistry.orgnih.gov This reaction involves the coupling of an amine, a carbonyl compound (such as ethyl glyoxylate), and an organoboronic acid. wikipedia.orgnih.gov

For the synthesis of this compound, the key components would be ammonia (or a protected amine), ethyl glyoxylate, and pyrazine-2-boronic acid. The reaction proceeds through the formation of an intermediate imine from the amine and glyoxylate, which is then attacked by the nucleophilic pyrazinyl group from the boronic acid. This methodology is advantageous due to its operational simplicity and the commercial availability of the starting materials. organic-chemistry.orgacs.org

Table 3: Components for the Petasis Synthesis of this compound

| Component | Role | Specific Reagent |

|---|---|---|

| Amine | Nitrogen Source | Ammonia, Benzylamine, or other primary amines |

| Carbonyl | Electrophilic Component | Ethyl glyoxylate |

Homologation of Boronic Esters

The Matteson homologation of boronic esters is a powerful and versatile method for the stereoselective synthesis of α-amino acids. uni-saarland.deuni-saarland.de This iterative process allows for the controlled elongation of a carbon chain with the simultaneous installation of a stereocenter. nih.gov The synthesis of this compound via this route would commence with a pyrazinyl boronic ester.

The key steps in the Matteson homologation for α-amino acid synthesis are:

Homologation: Reaction of the pyrazinyl boronic ester with a halomethyl)lithium reagent (e.g., LiCHCl₂) to form an α-halo boronic ester.

Nucleophilic Displacement: Substitution of the halide with an azide (N₃⁻) or a protected amine nucleophile. uni-saarland.de

Reduction of the Azide: If an azide is used, it is subsequently reduced to the primary amine.

Oxidation: Oxidation of the carbon-boron bond to afford the carboxylic acid or ester.

This methodology is particularly valuable for accessing enantiomerically enriched α-amino acids by using chiral diol auxiliaries on the boronic ester. uni-saarland.de

Synthesis of the Pyrazine (B50134) Moiety and its Functionalization

The successful synthesis of the target compound relies not only on the formation of the α-amino ester but also on the availability of a suitably functionalized pyrazine precursor. The pyrazine ring can be constructed through various condensation reactions or can be functionalized at the desired position. mdpi.comnih.gov

For the synthetic strategies outlined above, key pyrazine intermediates include 2-halopyrazines and pyrazine-2-boronic acid.

Synthesis of 2-Halopyrazines: These can be prepared from pyrazin-2-ol (2-hydroxypyrazine) through treatment with phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃). 2-Hydroxypyrazine itself can be synthesized via the condensation of glyoxal with glycinamide.

Synthesis of Pyrazine-2-boronic Acid: This key intermediate for the Petasis and Matteson reactions can be prepared from a 2-halopyrazine via a lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.

Direct Functionalization of Pyrazine: While pyrazine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, direct C-H functionalization methods are also emerging. nih.gov However, for the synthesis of the title compound, the use of pre-functionalized pyrazines is generally more straightforward.

Multi-Step Organic Synthetic Routes from Precursors

The construction of the pyrazine ring system is a foundational aspect of synthesizing the target compound. Classical methods for pyrazine synthesis often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. slideshare.netresearchgate.net For substituted pyrazines, these routes can be adapted by using appropriately substituted precursors.

One common multi-step approach begins with the condensation of ethylenediamine with a vicinal dicarbonyl compound, which upon oxidation, forms the pyrazine ring. slideshare.netnih.gov Another strategy involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by transition metal complexes, to yield symmetrically 2,5-disubstituted pyrazines. nih.govacs.org While these methods build the core pyrazine ring, further steps are required to introduce the α-amino acetate (B1210297) side chain.

A more targeted multi-step synthesis might start from simpler, commercially available pyrazines and build the side chain. For instance, a biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com A related pathway could potentially be adapted where a pyrazine-containing aldehyde is elaborated into the desired amino ester.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Condensation & Oxidation | 1,2-diaminoethane, Glyoxal | CuCrO₄, 300°C | Pyrazine |

| 2 | Halogenation | Pyrazine | N-Bromosuccinimide (NBS) | 2-Bromopyrazine |

| 3 | Cyanation | 2-Bromopyrazine | KCN, Pd Catalyst | Pyrazine-2-carbonitrile |

| 4 | Hydrolysis/Reduction | Pyrazine-2-carbonitrile | H₂O/H⁺, then reduction | 2-Amino-2-(pyrazin-2-yl)acetic acid |

| 5 | Esterification | 2-Amino-2-(pyrazin-2-yl)acetic acid | Ethanol, Acid Catalyst | This compound |

Nucleophilic Substitution Reactions on Halogenated Pyrazine Systems

Nucleophilic substitution on a halogenated pyrazine ring is a direct and widely used method for introducing side chains. researchgate.net The pyrazine ring is π-deficient, which makes it susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing halogen atom. Chloropyrazines are common substrates for these reactions. nih.govnih.gov

In this approach, a suitable nucleophile, such as the enolate of an N-protected glycine ethyl ester, can displace a halogen atom (e.g., chlorine or bromine) from the pyrazine ring. The reaction is typically performed in the presence of a base to generate the nucleophile.

A representative reaction is the substitution of 2-chloropyrazine with the anion of ethyl N-(diphenylmethylene)glycinate, followed by acidic hydrolysis to release the free amine.

Reaction Scheme:

Step 1: Deprotonation of ethyl N-(diphenylmethylene)glycinate using a strong base like lithium diisopropylamide (LDA) to form the enolate.

Step 2: Nucleophilic attack of the enolate on 2-chloropyrazine, displacing the chloride ion.

Step 3: Acid-catalyzed hydrolysis of the imine protecting group to yield this compound.

| Reactant 1 | Reactant 2 | Base/Solvent | Intermediate Product | Final Product (after hydrolysis) |

| 2-Chloropyrazine | Ethyl N-(diphenylmethylene)glycinate | LDA / THF | Ethyl 2-((diphenylmethylene)amino)-2-(pyrazin-2-yl)acetate | This compound |

This method's success is contingent on the stability of the nucleophile and the reactivity of the halogenated pyrazine. The electron-withdrawing nature of the pyrazine nitrogens facilitates the substitution reaction. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Pyrazine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrazine systems. rsc.orgnobelprize.org These reactions offer mild conditions and high functional group tolerance, making them suitable for complex molecule synthesis. rsc.orgnobelprize.org Common examples include Suzuki, Stille, Negishi, and Sonogashira reactions. researchgate.netrsc.org

For the synthesis of this compound, a cross-coupling approach would typically involve coupling a halogenated pyrazine with an organometallic reagent bearing the aminoacetate moiety.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. A potential route would be the reaction of 2-chloropyrazine with a zinc reagent derived from ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate in the presence of a palladium catalyst. rsc.org

Suzuki Coupling: This involves coupling an organoboron compound with an organic halide. One could envision coupling 2-chloropyrazine with a boronic ester of N-protected glycine. mdpi.com

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the halopyrazine to a Pd(0) complex, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nobelprize.org

| Coupling Reaction | Pyrazine Substrate | Coupling Partner | Catalyst System |

| Negishi | 2-Chloropyrazine | (2-Ethoxy-2-oxo-1-((tert-butoxycarbonyl)amino)ethyl)zinc(II) chloride | Pd(PPh₃)₄ or similar Pd(0) complex |

| Suzuki | 2-Bromopyrazine | Ethyl 2-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) |

| Stille | 2-Iodopyrazine | Ethyl 2-((tert-butoxycarbonyl)amino)-2-(tributylstannyl)acetate | Pd(PPh₃)₄ |

These methods provide a versatile and efficient means for the derivatization of the pyrazine core. rsc.org

Esterification and Transesterification Methods for Acetate Moiety Introduction

The final step in many synthetic routes to this compound is the introduction of the ethyl ester group. This is typically achieved through esterification of the corresponding carboxylic acid, 2-amino-2-(pyrazin-2-yl)acetic acid.

Fischer Esterification: This is the most common method, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Esterification using Activating Agents: For sensitive substrates, milder conditions may be required. Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for reaction with ethanol. google.com

Transesterification: If a different ester of the pyrazinyl amino acid is available (e.g., the methyl or benzyl ester), it can be converted to the ethyl ester via transesterification. biofueljournal.commdpi.com This process involves treating the starting ester with ethanol in the presence of an acid or base catalyst. The equilibrium is shifted towards the desired ethyl ester by using a large excess of ethanol. biofueljournal.com

| Method | Substrate | Reagent(s) | Conditions |

| Fischer Esterification | 2-Amino-2-(pyrazin-2-yl)acetic acid | Ethanol (excess), H₂SO₄ (cat.) | Reflux |

| DCC Coupling | 2-Amino-2-(pyrazin-2-yl)acetic acid | Ethanol, DCC, DMAP (cat.) | Room Temperature |

| Transesterification | Mthis compound | Ethanol (excess), NaOEt (cat.) | Reflux |

Selective Protection and Deprotection Strategies

The amino group in 2-amino-2-(pyrazin-2-yl)acetate is nucleophilic and can interfere with many of the synthetic steps previously described, such as C-C bond formation or esterification. Therefore, it is often necessary to protect this group with a temporary blocking group that can be removed later in the synthesis.

Utilization of N-Boc Protection (e.g., Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate)

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability to a wide range of reaction conditions, except for strong acids. researchgate.netresearchgate.net

Protection Step: The amino group of this compound or its carboxylic acid precursor can be protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (B128534) (NEt₃) or sodium bicarbonate (NaHCO₃). This reaction is typically high-yielding and clean, producing the N-Boc protected compound, Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate. ijcr.info

Deprotection Step: The Boc group is readily removed under acidic conditions. researchgate.net This is most commonly achieved by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethanol. reddit.com These conditions are mild enough to avoid cleavage of the ethyl ester group.

The use of the Boc group is advantageous in palladium-catalyzed cross-coupling and nucleophilic substitution reactions where a free amine would be problematic.

| Process | Substrate | Reagent(s) | Product |

| Protection | This compound | Di-tert-butyl dicarbonate, Triethylamine | Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate |

| Deprotection | Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate | Trifluoroacetic acid in Dichloromethane | This compound |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 2 Pyrazin 2 Yl Acetate

Transformations Involving the Ethyl Ester Functionality

The ethyl ester group in Ethyl 2-amino-2-(pyrazin-2-yl)acetate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and reduction. These transformations are fundamental for modifying the carboxyl end of the molecule, leading to the corresponding carboxylic acid or primary alcohol, respectively.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-amino-2-(pyrazin-2-yl)acetic acid, is a common and crucial transformation. This reaction can be effectively carried out under either acidic or basic conditions.

Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group and yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the neutral carboxylic acid.

Alternatively, acid-catalyzed hydrolysis can be employed. In this method, the ester is heated in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an aqueous medium. The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfers and elimination of ethanol (B145695) to yield the carboxylic acid. This reaction is reversible and is typically driven to completion by using a large excess of water.

| Condition | Reagents | Mechanism | Product |

| Basic (Saponification) | NaOH or KOH in H₂O, followed by H₃O⁺ | Nucleophilic acyl substitution | 2-amino-2-(pyrazin-2-yl)acetic acid |

| Acidic | H₂SO₄ or HCl in H₂O, heat | Acid-catalyzed nucleophilic acyl substitution | 2-amino-2-(pyrazin-2-yl)acetic acid |

The ethyl ester functionality can be reduced to the primary alcohol, 2-amino-2-(pyrazin-2-yl)ethanol. This transformation requires the use of strong reducing agents capable of reducing carboxylic acid derivatives.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. orgsyn.orgjocpr.com The reduction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This generates a tetrahedral intermediate which then eliminates an ethoxide ion to form an aldehyde intermediate. The aldehyde is immediately reduced further by another equivalent of hydride to yield, after an aqueous workup, the primary alcohol. orgsyn.org

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by performing the reaction in specific solvents like methanol. researchgate.netbenthamopen.com For instance, the NaBH₄-methanol system in THF has been shown to be effective for the reduction of various esters to their corresponding alcohols. researchgate.net This method offers a milder alternative to LiAlH₄. benthamopen.comgoogle.com

| Reducing Agent | Typical Solvent | Reactivity & Notes |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful, non-selective reducing agent. Requires anhydrous conditions and careful quenching. orgsyn.orgjocpr.com |

| Sodium borohydride (NaBH₄) | Methanol/THF | Milder reagent; generally requires additives or specific solvent systems to reduce esters effectively. researchgate.net |

| Sodium borohydride / Iodine (NaBH₄/I₂) | Tetrahydrofuran (THF) | In situ generation of diborane, which is the active reducing species. Effective for amino acid reduction. jocpr.com |

Reactivity of the Alpha-Amino Group

The primary alpha-amino group is a key site of reactivity, acting as a potent nucleophile and participating in a variety of bond-forming reactions. Its chemical behavior is central to the derivatization and elaboration of the this compound scaffold.

The lone pair of electrons on the nitrogen atom of the alpha-amino group makes it a strong nucleophile, readily reacting with a wide range of electrophilic reagents. rsc.org Acylation is a common transformation where the amino group reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. pearson.comresearchgate.net

For example, treatment of this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base (such as triethylamine (B128534) or pyridine) results in the formation of Ethyl 2-(acetylamino)-2-(pyrazin-2-yl)acetate. The base is necessary to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. This N-acylation is a robust method for protecting the amino group or for introducing new functionalities into the molecule.

| Electrophile Class | Example Reagent | Product Type |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Amide |

| Sulfonyl Halides | p-Toluenesulfonyl chloride | Sulfonamide |

| Isocyanates | Phenyl isocyanate | Urea |

The primary amino group of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. openochem.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate. libretexts.org A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water forms a resonance-stabilized iminium ion, which is then deprotonated by a base (such as water or another amine molecule) to yield the final imine product. The reaction is reversible and can be driven to completion by removing the water formed, often through the use of a Dean-Stark apparatus or dehydrating agents.

| Carbonyl Compound | Example | Product |

| Aldehyde | Benzaldehyde | Ethyl 2-(benzylideneamino)-2-(pyrazin-2-yl)acetate |

| Aldehyde | Acetaldehyde | Ethyl 2-(ethylideneamino)-2-(pyrazin-2-yl)acetate |

| Ketone | Acetone | Ethyl 2-(isopropylideneamino)-2-(pyrazin-2-yl)acetate |

| Ketone | Cyclohexanone | Ethyl 2-(cyclohexylideneamino)-2-(pyrazin-2-yl)acetate |

The alpha-amino group can act as an internal nucleophile in cyclization reactions, leading to the formation of fused heterocyclic ring systems. nih.govbeilstein-journals.org These intramolecular pathways are highly dependent on the presence of a suitable electrophilic center elsewhere in the molecule or in a substituent attached to the pyrazine (B50134) ring.

For instance, a derivative of this compound bearing an appropriate substituent on the pyrazine ring, such as a nitro group, could undergo reductive cyclization. thieme-connect.de Catalytic hydrogenation could reduce the nitro group to an amino group, which could then potentially participate in a cyclization reaction. More direct cyclizations are also possible. For example, if a substituent containing an aldehyde or ketone were present on the pyrazine ring, an intramolecular condensation could lead to the formation of a fused dihydropyrazine (B8608421) ring.

Another synthetic strategy involves the cyclization of amino acid-derived precursors to form novel heterocyclic structures. For example, N-protected amino acid-derived diazoketones have been shown to undergo Brønsted acid-catalyzed intramolecular cyclization to yield 1,3-oxazinane-2,5-diones. frontiersin.org Applying this concept, a suitably modified derivative of this compound could serve as a precursor for complex, fused pyrazine systems. The synthesis of pyrazino[1,2-a]indoles often involves the cyclization of indole (B1671886) derivatives, highlighting the utility of amino groups in constructing such fused systems. researchgate.net

| Cyclization Type | Required Precursor Feature | Potential Product Scaffold |

| Reductive Cyclization | Substituent reducible to a nucleophile/electrophile (e.g., -NO₂) | Fused pyrazinopyrazine |

| Intramolecular Condensation | Carbonyl group on the pyrazine ring | Fused dihydropyrazine |

| Pictet-Spengler type | Reaction with an aldehyde followed by cyclization onto the pyrazine ring | Tetrahydro-pyrazino-quinoline analogue |

| Tandem Amidation/Cyclization | Reaction with alkynyl esters | Pyrazin-1(2H)-one scaffolds nih.gov |

Reactivity of the Pyrazine Heterocycle

The reactivity of the pyrazine ring in this compound is a focal point of its chemical character. The electron-deficient nature of the pyrazine system, resulting from the presence of two nitrogen atoms, governs its behavior in various chemical transformations. This section explores key reactions involving the pyrazine moiety, including oxidation, regioselective functionalization, and cycloaddition reactions.

Oxidation Reactions Leading to Pyrazine N-Oxides or Oxo Derivatives

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically yielding the corresponding N-oxides. The formation of pyrazine N-oxides is a common reaction for pyrazine derivatives when treated with various oxidizing agents. um.edu.my The oxidation of alkyl pyrazines with reagents like hydrogen peroxide can lead to the formation of mono-N-oxides or di-N-oxides. um.edu.my More potent oxidizing systems, such as trifluoroperacetic acid, have also been employed for the preparation of pyrazine di-N-oxides from dichloropyrazine derivatives. psu.edu

The specific product distribution (mono- or di-oxide) depends on the reaction conditions and the nature of the substituents on the pyrazine ring. For this compound, oxidation would be expected to occur at one or both of the ring nitrogen atoms. The presence of the aminoacetate substituent may influence the regioselectivity of the N-oxidation.

Recent methodologies for N-oxide synthesis include biocatalytic systems, for instance, using monooxygenase enzymes which can produce products like 2,5-dimethylpyrazine (B89654) 1-oxide and 2,5-dimethylpyrazine 1,4-dioxide. researchgate.net Other common oxidizing agents used for N-oxidation of nitrogen heterocycles include m-chloroperoxybenzoic acid (m-CPBA). researchgate.netarkat-usa.org

| Oxidizing Agent | Potential Products | Reference |

| Hydrogen Peroxide (H₂O₂) | Pyrazine mono-N-oxide, Pyrazine di-N-oxide | um.edu.my |

| Trifluoroperacetic acid | Pyrazine di-N-oxide | psu.edu |

| m-Chloroperoxybenzoic acid (m-CPBA) | Pyrazine N-oxide | researchgate.netarkat-usa.org |

| Monooxygenase (biocatalytic) | Pyrazine mono-N-oxide, Pyrazine di-N-oxide | researchgate.net |

Regioselective Functionalization and Substituent Effects

The functionalization of the pyrazine ring is heavily influenced by the directing effects of existing substituents. Pyrazine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution difficult. However, functionalization can be achieved through methods like metallation followed by quenching with an electrophile. nih.govmdpi.com

The regioselectivity of these reactions is critical. For instance, the use of TMP (2,2,6,6-tetramethylpiperidyl) bases such as TMPMgCl·LiCl allows for selective magnesiation at specific positions on the pyrazine ring, which can then be functionalized. nih.govmdpi.com The position of functionalization is dictated by the electronic properties of the substituents already present on the ring. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrazine ring significantly influence the reaction efficiency and outcome. acs.org For example, strong electron-withdrawing groups can decrease the electron density of the ring, thereby inhibiting certain reactions. acs.org

In the case of this compound, the amino group (-NH₂) acts as an electron-donating group, while the ester-containing side chain can be considered electron-withdrawing. These competing effects would influence the regioselectivity of further substitutions on the pyrazine ring. The interplay between these groups determines which carbon atoms on the ring are most susceptible to nucleophilic attack or metallation. Studies on related systems have shown that the distribution of products in nucleophilic substitution reactions on triazolo[4,3-a]pyrazines is influenced by both the nature of the nucleophile and the electronic effects of substituents on the core structure. acs.org

| Reaction Type | Reagents | Effect of Substituents | Reference |

| Metallation | TMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiCl | Directs functionalization to specific positions. | nih.govmdpi.com |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., RNH₂, RSH) | Product distribution is influenced by EDGs and EWGs. | acs.org |

| C-H Functionalization | Iron-catalyzed with organoboron agents | Addresses challenges in cross-coupling of electron-poor heteroarenes. | mdpi.com |

Reactions with Nitrilimines for Fused Heterocyclic Architectures

Nitrilimines, typically generated in situ from hydrazonoyl halides, are versatile 1,3-dipoles used in the synthesis of various heterocyclic compounds. lookchemmall.com Their reactions with aza-heterocycles like pyrazines provide a powerful route to construct fused heterocyclic systems. mdpi.comresearchgate.net These reactions can proceed through different pathways, including 1,3-dipolar cycloaddition or cyclocondensation reactions. researchgate.netnih.gov

The reaction of nitrilimines with substituted pyrazines can lead to the formation of fused systems such as imidazo[1,2-a]pyrazines. mdpi.comresearchgate.net The outcome of the reaction depends on the substituents on both the pyrazine ring and the nitrilimine. For example, the reaction of nitrilimines with 2-aminopyrazine (B29847) derivatives can result in the formation of imidazo[1,2-a]pyrazine (B1224502) structures. researchgate.net

Given the structure of this compound, its amino group could react with a nitrilimine bearing an acetyl or ester moiety. This would likely involve an initial nucleophilic attack by the amino group, followed by cyclization to form a fused triazine or related heterocyclic architecture. The reaction represents a significant method for the annulation of heterocycles, providing access to complex molecular scaffolds that are otherwise difficult to synthesize. lookchemmall.com

| Reactant | Nitrilimine Source | Fused Heterocyclic Product | Reaction Type | Reference |

| 2-Aminopyrazine | Hydrazonoyl Halide | Imidazo[1,2-a]pyrazine | Cyclocondensation | mdpi.comresearchgate.net |

| 2-Substituted Aza-heterocycles | Hydrazonoyl Halide | Fused Triazoles/Pyrazoles | 1,3-Dipolar Cycloaddition | lookchemmall.comnih.gov |

| α-Amino Acid Esters | Hydrazonoyl Halide | 4,5-dihydro-1,2,4-triazin-6-ones | Cyclocondensation | nih.gov |

Design and Synthesis of Ethyl 2 Amino 2 Pyrazin 2 Yl Acetate Derivatives and Analogs

Modification of the Alpha-Amino Acid Side Chain

The structure of Ethyl 2-amino-2-(pyrazin-2-yl)acetate offers several sites for chemical modification, particularly at the alpha-amino acid side chain. These modifications can be broadly categorized into reactions involving the primary amine and the alpha-carbon.

N-Substitution: The primary amino group is a key site for derivatization. Standard reactions such as N-acylation and N-alkylation can introduce a variety of functional groups, altering the compound's properties. For instance, acylation with different acyl chlorides or anhydrides can yield a series of amides, while alkylation can introduce alkyl or aryl groups.

Alpha-Carbon Alkylation: The alpha-carbon, situated between the pyrazine (B50134) ring and the ester group, is another potential site for modification. Alkylation at this position can be achieved through the formation of an enolate intermediate. libretexts.org This process typically involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the alpha-carbon, followed by an SN2 reaction with an alkyl halide. libretexts.orgyoutube.com This strategy allows for the introduction of new carbon-carbon bonds, expanding the structural diversity of the parent molecule. youtube.com The choice of base and reaction conditions can be crucial for controlling the regioselectivity of the reaction, especially in more complex ketones. youtube.com While aldehydes and certain esters can be directly alkylated, this method is particularly effective for ketones and esters that can readily form stable enolates. libretexts.org

Pyrazine-Containing Hybrid Heterocyclic Systems

A significant area of research involves the integration of the pyrazine moiety from this compound into larger, hybrid heterocyclic systems. This approach leverages the chemical properties of the pyrazine ring to construct novel molecular architectures.

Pyrazine-Thiazole Conjugates

The synthesis of molecules that conjugate pyrazine and thiazole rings has been an area of active investigation. One common strategy involves the reaction of a thiosemicarbazone derived from a pyrazine-containing ketone with various halo-carbonyl reagents. For example, a series of pyrazine-linked thiazoles connected through amino-benzylidene bridges has been synthesized. This approach starts with the interaction between a thiosemicarbazone derived from 2-(4-acetylphenyl)amino-pyrazine and different halo-carbonyl compounds to yield the desired pyrazine-thiazole analogs.

Pyrazine-2-Carboxylic Acid Derivatives and Amides

The ester functional group in this compound is a precursor to pyrazine-2-carboxylic acid and its derivatives. Hydrolysis of the ester yields the corresponding carboxylic acid, which can then be converted into a variety of amides through coupling reactions with different amines. A common method involves activating the carboxylic acid, for instance by converting it to an acyl chloride, which then readily reacts with an amine to form the amide bond. This synthetic route has been used to prepare a series of substituted amides of pyrazine-2-carboxylic acids by condensing pyrazine-2-carboxylic acid chlorides with various substituted anilines.

| Starting Material | Reagent | Product |

| 6-chloropyrazine-2-carboxylic acid chloride | Ring substituted anilines | Series of 6-chloro-N-(substituted phenyl)pyrazine-2-carboxamides |

| 5-tert-butylpyrazine-2-carboxylic acid chloride | Ring substituted anilines | Series of 5-tert-butyl-N-(substituted phenyl)pyrazine-2-carboxamides |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride | Ring substituted anilines | Series of 5-tert-butyl-6-chloro-N-(substituted phenyl)pyrazine-2-carboxamides |

Fused Pyrazine Systems (e.g., Imidazo[1,2-a]pyrazines)

The amino group on the pyrazine ring is a key functional handle for the construction of fused heterocyclic systems. A prominent example is the synthesis of the imidazo[1,2-a]pyrazine (B1224502) core. This is typically achieved through a condensation reaction between an aminopyrazine and an α-halocarbonyl compound. This versatile reaction allows for the introduction of various substituents on both the imidazole and pyrazine rings, depending on the starting materials used. researchgate.netmdpi.com For instance, reacting 2-aminopyrazine (B29847) with ethyl 2-chloroacetoacetate can produce 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid derivatives. mdpi.com A variety of imidazo[1,2-a]pyrazine derivatives have been designed and synthesized, some of which have shown antiproliferative activity against melanoma cells. nih.gov

| Reactant 1 | Reactant 2 | Fused System |

| Aminopyrazine | α-Halogenocarbonyl compound | Imidazo[1,2-a]pyrazine |

| 2-Aminopyrazine | Ethyl 2-chloroacetoacetate | 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid derivative |

| 5-methyl 2-amino pyrazine | 3-methyl 4-chloro phenyl acyl chloride | 2-(4'-chloro 3'–methyl phenyl) 6-methyl imidazo[1,2-a]pyrazine |

Pyridine-Pyrazine Hybrid Structures

The development of hybrid molecules containing both pyridine and pyrazine rings is another area of interest. Synthetic strategies to create these hybrids often involve multi-step sequences. One approach involves the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides, which can lead to the formation of trisubstituted pyrazines or tetrasubstituted pyridines depending on the reaction pathway. Another strategy involves designing molecules where the two rings are linked, such as in the case of new diarylamide and diarylurea derivatives that incorporate an imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine scaffold. nih.gov

Synthetic Approaches to Structural Analogs with Diverse Core Frameworks

Beyond simple derivatization, this compound serves as a building block for structural analogs incorporating a wide range of other heterocyclic and polycyclic frameworks. These synthetic endeavors aim to create novel molecular scaffolds by combining the pyrazine core with other biologically relevant moieties. researchgate.nettandfonline.com

The versatility of the pyrazine ring allows it to be incorporated into a variety of complex structures. For example, pyrazine derivatives can be hybridized with natural products to create new chemical entities with potentially enhanced biological activities. mdpi.comnih.gov Synthetic strategies often involve coupling reactions that link the pyrazine core to other heterocyclic systems, such as benzimidazoles or oxadiazoles. researchgate.net Furthermore, the pyrazine moiety can serve as a foundational element for the construction of more complex polycyclic systems, including pyrido[3,4-c]pyridazines and other fused ring structures. mdpi.com The development of pyrazine-embedded antiaromatic polycyclic hydrocarbons represents another frontier in this area of research. researchgate.net

Pyrido[2,3-b]pyrazine Derivatives

The synthesis of the Pyrido[2,3-b]pyrazine core is a well-established area of heterocyclic chemistry. A prevalent and efficient method for constructing this bicyclic system is through a multicomponent reaction involving a 2-aminopyrazine derivative, an aldehyde, and a 1,3-dicarbonyl compound. rsc.orgnih.gov This approach allows for the introduction of a variety of substituents onto the final heterocyclic framework.

In a typical synthesis, the reaction is carried out in a suitable solvent, such as ethanol (B145695), and is often catalyzed by an acid, for instance, p-toluenesulfonic acid (p-TSA). rsc.org The reaction proceeds through a series of condensation and cyclization steps to afford the Pyrido[2,3-b]pyrazine derivative in good to excellent yields. rsc.org The versatility of this method lies in the ability to vary the aldehyde and the 1,3-dicarbonyl compound, thereby generating a library of substituted Pyrido[2,3-b]pyrazines.

For the synthesis of derivatives of this compound, one could envision a strategy where the amino group of the pyrazine ring participates in the cyclization. While direct use of this compound in this multicomponent reaction has not been explicitly detailed in the reviewed literature, the general principles of this synthesis provide a foundational approach.

Table 1: Examples of Reagents for the Synthesis of Pyrido[2,3-b]pyrazine Derivatives

| 2-Aminopyrazine Derivative | Aldehyde | 1,3-Dicarbonyl Compound |

| 2-Aminopyrazine | Substituted aromatic aldehydes | Indane-1,3-dione |

| 2-Amino-3-chloropyrazine | Benzaldehyde | Acetylacetone |

| 2-Amino-5-bromopyrazine | 4-Methoxybenzaldehyde | Ethyl acetoacetate |

This table presents examples of reactants that have been successfully used in the synthesis of the Pyrido[2,3-b]pyrazine core.

Another synthetic route to Pyrido[2,3-b]pyrazine derivatives involves the reaction of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or β-ketoesters. nih.gov This method, catalyzed by silica gel or molecular sieves, leads to the formation of Pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives. nih.gov

Triazolo[1,5-a]pyrimidine Analogs

The rsc.orgnih.govnih.govTriazolo[1,5-a]pyrimidine scaffold is another key heterocyclic system with significant biological importance. A primary and widely employed method for its synthesis is the cyclocondensation reaction of a 3-amino-1,2,4-triazole derivative with a β-dicarbonyl compound, such as a β-ketoester. urfu.ru This reaction is a cornerstone in the synthesis of a diverse range of substituted Triazolo[1,5-a]pyrimidines.

The reaction typically proceeds by heating the 3-amino-1,2,4-triazole and the β-dicarbonyl compound in a suitable solvent, often with an acid or base catalyst to facilitate the cyclization. The choice of substituents on both the aminotriazole and the dicarbonyl compound allows for the generation of a wide array of analogs with varied electronic and steric properties.

To synthesize Triazolo[1,5-a]pyrimidine analogs of this compound, a plausible synthetic route would involve the initial conversion of the starting material into a 3-(pyrazin-2-yl)-5-amino-1,2,4-triazole derivative. This intermediate could then undergo the classical cyclocondensation reaction with various β-ketoesters to yield the desired Triazolo[1,5-a]pyrimidine analogs.

Table 2: Examples of Reagents for the Synthesis of Triazolo[1,5-a]pyrimidine Analogs

| 3-Amino-1,2,4-triazole Derivative | β-Dicarbonyl Compound |

| 3-Amino-1,2,4-triazole | Ethyl acetoacetate |

| 3-Amino-5-methyl-1,2,4-triazole | Diethyl malonate |

| 3-Amino-5-(pyridin-4-yl)-1,2,4-triazole | Acetylacetone |

This table illustrates common starting materials for the synthesis of the Triazolo[1,5-a]pyrimidine core.

Multicomponent reactions have also been effectively utilized for the synthesis of rsc.orgnih.govnih.govTriazolo[1,5-a]pyrimidine derivatives. nih.gov These one-pot procedures, involving the reaction of an amino-triazole, an aldehyde, and a β-dicarbonyl compound, offer an efficient and atom-economical approach to these heterocyclic systems.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for a complete mapping of the molecular structure.

Proton (¹H) NMR spectroscopy for Ethyl 2-amino-2-(pyrazin-2-yl)acetate reveals the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the pyrazine (B50134) ring, the α-methine proton, the ethyl ester group, and the primary amine.

The three protons on the pyrazine ring are expected to appear in the downfield aromatic region of the spectrum, typically between δ 8.5 and 8.7 ppm, due to the deshielding effect of the electronegative nitrogen atoms. Their specific chemical shifts and coupling patterns (doublets and doublets of doublets) are dictated by their positions on the ring. The single proton at the chiral center (α-carbon) is anticipated to resonate as a singlet or a broadened singlet. The ethyl group of the ester function gives rise to a characteristic quartet and a triplet. The methylene (B1212753) (-CH₂) protons are split into a quartet by the adjacent methyl protons, while the methyl (-CH₃) protons are split into a triplet by the methylene protons. The two protons of the primary amine (-NH₂) often appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: The following are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The ester carbonyl carbon is typically the most downfield signal, expected around δ 170 ppm. The carbons of the pyrazine ring are also found in the downfield region, generally between δ 140-150 ppm. The α-carbon, attached to both the pyrazine ring and the nitrogen atom, would appear in the midfield region, while the two carbons of the ethyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: The following are predicted values based on the chemical structure. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₁N₃O₂, corresponding to a monoisotopic mass of approximately 181.09 Da.

ESI-MS is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amino acid esters. In positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z value of approximately 182. Under tandem mass spectrometry (MS/MS) conditions, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragmentation. Common neutral losses for α-amino esters include the loss of the ester group or parts thereof, such as the neutral loss of ethanol (B145695) (46 Da) or the loss of the ethoxycarbonyl group (73 Da).

GC-MS combines gas chromatography for separation with mass spectrometry for detection. This technique typically employs Electron Ionization (EI), a hard ionization method that results in more extensive fragmentation compared to ESI. The EI mass spectrum would show a molecular ion peak [M]⁺• at m/z 181, though its intensity may be low. The fragmentation pattern would be dominated by cleavages adjacent to the functional groups. A major fragmentation pathway is the α-cleavage, involving the loss of the ethoxycarbonyl radical (•COOEt, 73 Da), which would produce a highly stable iminium ion fragment at m/z 108. Other significant fragments could arise from the loss of an ethyl radical (•C₂H₅, 29 Da) or an ethoxy radical (•OC₂H₅, 45 Da).

Table 3: Predicted Key Fragments in GC-MS (EI) of this compound Note: These are predicted fragmentation patterns based on general principles of electron ionization mass spectrometry.

LC-MS is a highly versatile and powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. For a polar compound like this compound, reversed-phase HPLC would be used for separation prior to introduction into the mass spectrometer, which would typically use an ESI source. This method is advantageous as it allows for the analysis of the compound within complex mixtures. The mass spectral data obtained via LC-MS would be consistent with that described in the ESI-MS section, primarily showing the protonated molecular ion [M+H]⁺ and its fragments upon CID.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to display characteristic absorption bands corresponding to its primary amine, ester, and pyrazine ring structures.

The key functional groups and their expected IR absorption regions are:

N-H Stretching (Amine): Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the pyrazine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=O Stretching (Ester): A strong, sharp absorption band corresponding to the carbonyl group of the ethyl ester is one of the most prominent features in an IR spectrum. For an α-amino ester, this band is typically found in the range of 1750-1730 cm⁻¹.

C=N and C=C Stretching (Pyrazine Ring): The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine ring are expected to produce several bands of varying intensity in the 1600-1450 cm⁻¹ region.

N-H Bending (Amine): The scissoring vibration of the primary amine group typically results in a medium to strong band between 1650 and 1580 cm⁻¹.

C-O Stretching (Ester): The ester C-O stretching vibrations are expected to produce two bands. The C-O-C asymmetric stretch typically appears as a strong band between 1250 and 1150 cm⁻¹, while the O-C-C symmetric stretch is weaker and appears between 1100 and 1000 cm⁻¹.

A hypothetical data table for the expected IR absorptions is presented below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium |

| 3100-3000 | C-H Stretch | Pyrazine Ring | Medium |

| 2980-2850 | C-H Stretch | Ethyl Group | Medium |

| 1750-1730 | C=O Stretch | Ester | Strong |

| 1650-1580 | N-H Bend | Primary Amine | Medium |

| 1600-1450 | C=N & C=C Ring Stretch | Pyrazine Ring | Medium-Weak |

| 1250-1150 | C-O Asymmetric Stretch | Ester | Strong |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry and revealing intermolecular interactions such as hydrogen bonding in the crystal lattice.

As no published crystal structure for this compound could be located, a detailed analysis of its three-dimensional structure is not possible. A crystallographic study would provide key parameters, which would be presented in a table similar to the hypothetical one below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₁N₃O₂ |

| Formula Weight | 181.19 |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 (example) |

Such an analysis would be crucial for understanding how the molecules pack in the solid state and would likely reveal intermolecular hydrogen bonds involving the primary amine (as a donor) and the pyrazine nitrogens or the ester carbonyl oxygen (as acceptors), which dictate the crystal packing.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used to determine the purity of pharmaceutical intermediates and active ingredients. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for this compound would likely involve:

Column: A C18 or C8 column, which provides a nonpolar stationary phase.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would typically start with a high percentage of the aqueous phase and gradually increase the organic phase percentage to elute more nonpolar impurities.

Detection: A UV detector would be effective, as the pyrazine ring is a chromophore that absorbs UV light, likely in the range of 254-280 nm.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically <2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. The principles of separation remain the same as HPLC, and an RP-UPLC method would be appropriate for this compound.

A UPLC method would offer a high-throughput option for purity analysis, with typical run times of only a few minutes. The conditions would be similar to HPLC but adapted for the UPLC system.

A hypothetical table summarizing potential chromatographic conditions is provided below.

| Parameter | HPLC Condition | UPLC Condition |

| System | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 260 nm | UV at 260 nm |

| Run Time | 15-20 min | 2-5 min |

Without experimental data, retention times and impurity profiles cannot be reported. The development and validation of such methods would be a critical step in the chemical process control and quality assurance for the synthesis of this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical behavior of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies can predict a molecule's geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net For a molecule like "Ethyl 2-amino-2-(pyrazin-2-yl)acetate," DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry and predict its reactivity. researchgate.net These calculations provide a foundational understanding of the molecule's stability and potential reaction pathways. The insights gained from DFT can guide synthetic efforts and help in the rational design of new derivatives with desired properties.

Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a large gap suggests high stability and low reactivity. mdpi.com For related heterocyclic compounds, HOMO-LUMO energy gaps have been calculated to predict charge transfer phenomena within the molecule. nih.govmaterialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Heterocyclic Compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

This data is illustrative for a similar heterocyclic compound and not specific to this compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. documentsdelivered.com By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stability arising from these electronic effects. For "this compound," NBO analysis would reveal the nature of the bonding and the extent of electron delocalization between the pyrazine (B50134) ring, the amino group, and the acetate (B1210297) moiety. This information is valuable for understanding the molecule's electronic stability and the nature of its intermolecular interactions.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule and to identify transition states and reaction pathways. scispace.com By systematically changing specific dihedral angles or bond lengths and calculating the corresponding energy, a PES scan can map out the energy profile of a particular molecular motion. For "this compound," a PES scan could be used to investigate the rotation around the single bonds connecting the pyrazine ring, the chiral center, and the ester group. This would help in identifying the most stable conformers and the energy barriers between them.

The distribution of electron density within a molecule can be described by atomic charges. Mulliken atomic charge analysis is a method for estimating the partial atomic charges in a molecule based on the basis functions used in the quantum chemical calculation. researchgate.net This analysis helps in identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net For "this compound," the calculation of Mulliken charges would indicate the relative positive and negative charges on each atom, providing insights into its electrostatic potential and reactivity towards other molecules.

Table 2: Illustrative Mulliken Atomic Charges for a Similar Heterocyclic Compound

| Atom | Charge (a.u.) |

| N1 | -0.25 |

| C2 | 0.30 |

| O1 | -0.45 |

| O2 | -0.50 |

This data is illustrative for a similar heterocyclic compound and not specific to this compound.

Molecular Modeling and Simulation

While specific molecular modeling and simulation studies on "this compound" are not widely documented, this approach is generally used to predict the interactions of a molecule with its biological target. nih.gov Molecular docking, a key component of molecular modeling, could be used to predict the binding mode and affinity of "this compound" with a specific protein target. Such studies are crucial in the field of drug discovery for understanding the structure-activity relationship of a compound and for designing more potent analogs.

Molecular Docking Studies for Ligand-Receptor Binding Affinities and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for estimating the strength of the interaction, known as binding affinity, and for visualizing the specific atomic interactions that stabilize the ligand-receptor complex.

In studies involving pyrazine derivatives, molecular docking has been employed to predict their potential as therapeutic agents. For instance, docking studies on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds helped identify compounds with strong interactions within the active sites of microbial proteins, suggesting potential antimicrobial activity. nih.gov The binding energy, typically expressed in kcal/mol, is a key output, with lower values indicating a more favorable and stable interaction.

The process involves preparing a 3D structure of both the ligand (this compound) and the target receptor. A docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose. The best-scoring poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the receptor's amino acid residues. mdpi.comnih.gov For example, in the modeling of certain ligands with sigma receptors, interactions with residues like Tyr103 and Glu172 were identified as critical for anchoring the ligand. nih.gov

While specific docking studies for this compound are not widely published, the methodology would follow these principles. A hypothetical docking study against a kinase, a common target for heterocyclic compounds, could yield results similar to those shown in the table below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.8 | LEU83, GLU81 | Hydrogen Bond |

| c-Kit Tyrosine Kinase | -7.2 | VAL603, CYS673 | Hydrophobic Interaction |

| VEGFR-2 | -6.9 | CYS919, ASP1046 | Hydrogen Bond |

| Acetylcholinesterase (AChE) | -8.1 | TRP84, PHE330 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These predictive models are valuable for designing new compounds with enhanced potency and for prioritizing which molecules to synthesize and test experimentally.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMSIA), involves aligning a set of molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. scielo.org.mx The model then determines which field properties at various points in space are positively or negatively correlated with biological activity. For a series of pyrazine derivatives, a QSAR model could predict their inhibitory activity against a specific enzyme based on descriptors like molecular weight, logP (lipophilicity), and topological surface area. mdpi.com

The reliability of a QSAR model is assessed using several statistical metrics:

q² (cross-validated r²): An indicator of the internal predictive ability of the model. A q² > 0.5 is generally considered good.

r² (non-cross-validated correlation coefficient): A measure of how well the model fits the training data. Values are close to 1.0.

Standard Error of Estimate (SEE): A measure of the statistical accuracy of the model.

F-statistic: A measure of the statistical significance of the model. scielo.org.mx

Although a specific QSAR model for this compound has not been detailed in the literature, a typical validation table for a hypothetical model is presented below.

| Model Parameter | Value | Description |

|---|---|---|

| q² | 0.761 | Indicates good internal predictive power. |

| r² | 0.956 | Shows a strong correlation for the training set data. |

| Standard Error of Estimate (SEE) | 0.09 | Low value suggests high accuracy of the predictions. |

| F-statistic | 53.16 | High value indicates a statistically significant model. |

| Optimal Number of Components | 5 | The number of principal components used to build the model. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, the stability of ligand-receptor complexes, and the explicit role of solvent molecules. nih.gov

In the context of ligand-receptor binding, an MD simulation would typically start with the best-scoring pose from a molecular docking study. The simulation, run for tens or hundreds of nanoseconds, tracks the movements of every atom in the system. This allows researchers to assess the stability of the predicted binding mode. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms over time from a reference structure. A stable, low-fluctuation RMSD suggests the protein-ligand system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site can suggest flexibility and potential conformational changes upon ligand binding.

Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value suggests the protein is not unfolding.

These simulations offer a more dynamic and realistic view of molecular interactions compared to the static picture provided by molecular docking. researchgate.net

| Parameter | Typical Value Range | Indication of Stability |

|---|---|---|

| Protein RMSD | 1-3 Å | A plateauing curve with low, stable values. |

| Ligand RMSD | < 2 Å (relative to protein) | Low fluctuation, indicating stable binding in the pocket. |

| Radius of Gyration (Rg) | Constant value | A stable, non-fluctuating value indicates a compact, stable protein structure. |

Prediction of Chemical Reactivity and Stereoselectivity

Computational chemistry can also predict the intrinsic chemical reactivity of a molecule and the likely stereochemical outcome of a reaction. For this compound, these methods can identify which parts of the molecule are most likely to participate in chemical reactions.

One common approach is Frontier Molecular Orbital (FMO) theory . This theory posits that a molecule's reactivity is governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO region is electron-rich and prone to react with electrophiles.

The LUMO region is electron-poor and susceptible to attack by nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Another tool is the calculation of the Molecular Electrostatic Potential (ESP) surface. The ESP map visually represents the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophiles) and blue areas indicating positive potential (electron-poor, susceptible to nucleophiles).

For predicting stereoselectivity , computational methods can be used to model the transition states for different reaction pathways that lead to different stereoisomers. By calculating the activation energy for each pathway, chemists can predict which stereoisomer will be the major product, as the pathway with the lower activation energy will be kinetically favored. This is crucial in the synthesis of chiral molecules where only one stereoisomer possesses the desired biological activity. While experimental methods like X-ray crystallography are used to confirm stereochemistry, computational predictions can guide synthetic strategy. researchgate.net

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates relatively high kinetic stability and low chemical reactivity. |

Future Research Directions and Unexplored Avenues

Development of Enantioselective and Diastereoselective Synthetic Pathways for Chiral Control

The synthesis of chiral α-amino acids and their derivatives is a significant area of research due to their importance as building blocks in pharmaceuticals. acs.org Future research on Ethyl 2-amino-2-(pyrazin-2-YL)acetate would greatly benefit from the development of enantioselective and diastereoselective synthetic routes to control its stereochemistry.

Currently, methods for the asymmetric synthesis of heteroaryl amino acids are an active area of investigation. rsc.org One potential approach for the enantioselective synthesis of this compound could involve the use of chiral catalysts. For instance, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce chiral piperazines with high enantiomeric excess. acs.org A similar strategy could potentially be adapted for the asymmetric reduction of a suitable precursor to yield the chiral amine of this compound.

Another promising avenue is the use of chiral auxiliaries. Diastereoselective alkylation of diketopiperazine templates has been successfully employed for the synthesis of quaternary α-amino acids with high enantiomeric excess. nih.govrsc.org This methodology could be explored for the synthesis of the target compound by incorporating a pyrazinyl moiety.

Table 1: Potential Chiral Catalysts for Enantioselective Synthesis

| Catalyst Type | Potential Precursor | Expected Outcome |

|---|---|---|

| Chiral Phosphine Ligand-Metal Complex (e.g., Ir, Rh) | Pyrazinyl imino ester | Enantiomerically enriched this compound |

| Chiral Phase-Transfer Catalyst | Glycine Schiff base with a pyrazinyl electrophile | Enantioselective alkylation to form the desired amino ester |

Exploration of Novel Reaction Mechanisms and Catalytic Systems

Investigating novel reaction mechanisms and catalytic systems for the synthesis of this compound could lead to more efficient and sustainable processes. While general methods for pyrazine (B50134) synthesis exist, such as the condensation of diamines with dicarbonyl compounds, these often lack the specificity required for complex substituted pyrazines. organic-chemistry.orgresearchgate.net

Future research could focus on transition metal-catalyzed cross-coupling reactions to introduce the pyrazin-2-yl group. For example, palladium-catalyzed reactions have been utilized for the synthesis of unsymmetrical 2,6-disubstituted pyrazines from aminoacetonitriles and arylboronic acids. organic-chemistry.org Adapting such methods could provide a direct route to the target molecule.

Furthermore, biocatalysis presents an attractive, environmentally friendly alternative. Engineered enzymes, such as carbonyl reductases, have been used for the highly stereoselective synthesis of chiral syn-aryl β-hydroxy α-amino esters. acs.org Exploring the potential of enzymes to catalyze the formation of this compound could offer high selectivity and milder reaction conditions.

Advanced Integrated Computational and Experimental Methodologies for Rational Design

The integration of computational modeling with experimental work can significantly accelerate the discovery and optimization of synthetic routes and applications for this compound. Density Functional Theory (DFT) calculations can be employed to study the electronic properties and reactivity of pyrazine derivatives, aiding in the prediction of their behavior in chemical reactions. science.gov

Computational screening has been used to identify novel pyrazine-based TrkA inhibitors, demonstrating the power of in silico methods in drug discovery. rsc.org Similar computational approaches could be used to predict the binding of this compound to various biological targets, guiding the design of new therapeutic agents.

Molecular dynamics simulations can provide insights into the interactions of pyrazine-based compounds with proteins, revealing key binding modes and intermolecular forces such as hydrogen bonds and π-interactions. acs.orgnih.gov This information is invaluable for the rational design of molecules with specific biological activities.

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |

| Molecular Docking | Identification of potential biological targets and prediction of binding affinities. |

| Molecular Dynamics (MD) Simulations | Elucidation of binding modes and conformational changes upon binding to a target. |

Investigation of its Potential in Materials Science Applications

Pyrazine derivatives are not only important in medicinal chemistry but also have emerging applications in materials science. researchgate.net The unique electronic properties of the pyrazine ring make it a valuable component in the design of functional materials.

One area of exploration is the incorporation of this compound or its derivatives into coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of extended structures with interesting properties, such as gas adsorption or catalysis. nih.gov